EJ6L4Kqy33

Description

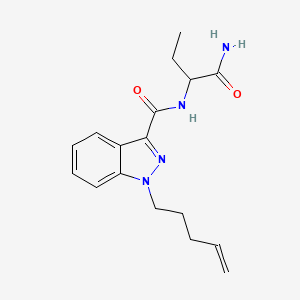

- Structurally, it features an indazole core with a pent-4-en-1-yl side chain and a carboxamide group.

- Researchers primarily study this compound for its psychoactive effects and potential therapeutic applications.

AMP-4en-PINACA: or ) belongs to the class of synthetic cannabinoids.

Properties

Molecular Formula |

C17H22N4O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(1-amino-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide |

InChI |

InChI=1S/C17H22N4O2/c1-3-5-8-11-21-14-10-7-6-9-12(14)15(20-21)17(23)19-13(4-2)16(18)22/h3,6-7,9-10,13H,1,4-5,8,11H2,2H3,(H2,18,22)(H,19,23) |

InChI Key |

SHELRBQJCJWWQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic routes for AMP-4en-PINACA are not widely documented. researchers likely employ multistep organic synthesis to create this compound.

Reaction Conditions: Specific reaction conditions remain proprietary, but they likely involve coupling reactions, amidation, and functional group transformations.

Industrial Production: Information on industrial-scale production methods is scarce due to its status as a research chemical.

Chemical Reactions Analysis

Reactivity: AMP-4en-PINACA may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Researchers might use reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).

Major Products: These reactions can yield derivatives with modified functional groups, such as hydroxylated or halogenated analogs.

Scientific Research Applications

Forensic Chemistry: AMP-4en-PINACA is relevant in forensic toxicology, where it appears as a designer drug or a ‘legal’ alternative to cannabis.

Biological Studies: Researchers investigate its binding affinity to cannabinoid receptors (CB₁ and CB₂) and its impact on the endocannabinoid system.

Medicinal Potential: Although not approved for medical use, its effects on pain management, appetite regulation, and mood modulation warrant exploration.

Mechanism of Action

Cannabinoid Receptor Agonism: AMP-4en-PINACA likely acts as a CB₁ and CB₂ receptor agonist, affecting neurotransmitter release and signaling pathways.

Neurotransmitter Modulation: It may alter dopamine, serotonin, and glutamate levels, contributing to its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds: Other synthetic cannabinoids, such as MDMB-4en-PINACA, share structural similarities.

Uniqueness: AMP-4en-PINACA’s specific side chain and substitution pattern distinguish it from related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.